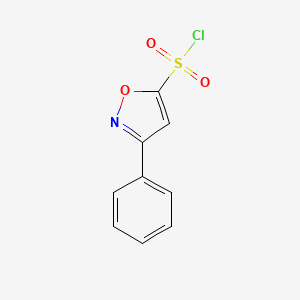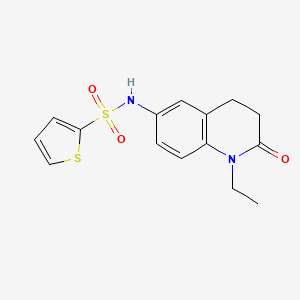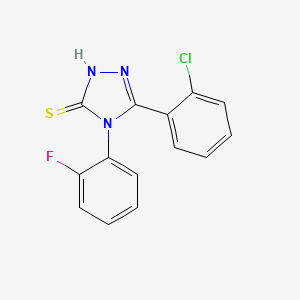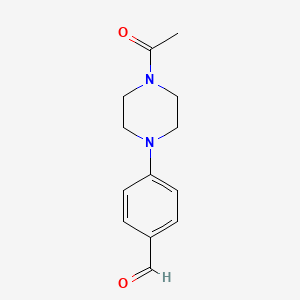
N-(prop-2-en-1-yl)morpholine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(prop-2-en-1-yl)morpholine-4-carbothioamide is a useful research compound. Its molecular formula is C8H14N2OS and its molecular weight is 186.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A series of adamantane-isothiourea hybrid derivatives were synthesized via the reaction of N-(adamantan-1-yl)morpholine-4-carbothioamide, showcasing their potential in medicinal chemistry through the creation of novel compounds with enhanced biological activities (Al-Wahaibi et al., 2017).
- Novel domino-reactions were developed for the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines, demonstrating the chemical versatility and reactivity of morpholine derivatives in organic synthesis (Fathalla et al., 2002).
Antimicrobial and Hypoglycemic Activities
- Adamantane-isothiourea hybrids, including morpholine carbothioamide derivatives, exhibited potent broad-spectrum antibacterial activity and significant in vivo oral hypoglycemic activity, highlighting their therapeutic potential (Al-Wahaibi et al., 2017).
- New synthesized morpholine derivatives displayed antimicrobial activity, indicating their potential as novel antimicrobial agents (Bektaş et al., 2012).
Anticonvulsant and Antioxidant Activities
- Novel thiosemicarbazones with morpholine derivatives showed excellent inhibition potency against Gram-positive pathogens and possessed antioxidant activity, suggesting their use in developing antibacterial and antioxidant therapies (Karaküçük-Iyidoğan et al., 2014).
- Benzothiazole derivatives having acetamido and carbothioamido pharmacophores, including morpholine components, acted as promising anticonvulsant agents, providing insights into the design of new drugs for neurological disorders (Amir et al., 2012).
Molecular Modeling and Computational Studies
- N-acyl-morpholine-4-carbothioamides were synthesized and characterized, with some exhibiting significant antibacterial, antifungal, and antioxidant potential, supported by docking simulation studies which predicted their inhibitory potential against RNA, emphasizing the role of computational chemistry in drug discovery (Aziz et al., 2020).
DNA Binding and Anticancer Activities
- Morpholine derivatives linked with thiazole or formazan moieties showed intercalation binding mode with SS-DNA and demonstrated efficacy against microbes and cancer cells, underscoring their potential in anticancer therapy (Farghaly et al., 2020).
Properties
IUPAC Name |
N-prop-2-enylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-2-3-9-8(12)10-4-6-11-7-5-10/h2H,1,3-7H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCJRAAOKPLGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![4-ethyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide](/img/structure/B2548755.png)

![1-(3-Fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2548758.png)
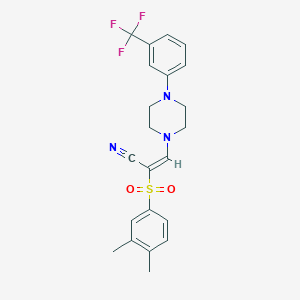
![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)
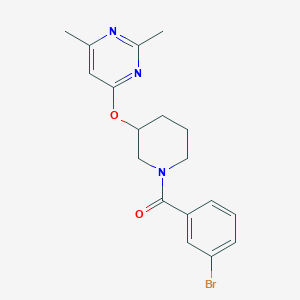
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)
